molecular formula C16H16N6O4 B2949329 N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE CAS No. 840460-48-2

N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Cat. No.: B2949329
CAS No.: 840460-48-2
M. Wt: 356.342
InChI Key: WYPXDZCLCFKARD-UHFFFAOYSA-N
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Description

N2-[(Furan-2-yl)methyl]-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (IUPAC name: N~2~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine) is a pyrimidine derivative with a 5-nitro core and distinct substitutions at the N2 and N4 positions. Its molecular formula is C17H16N6O4 (molar mass: 368.35 g/mol), featuring a furan-2-ylmethyl group at N2 and a 4-methoxyphenyl group at N4 . The nitro group at position 5 contributes to electronic polarization, while the methoxy and furan substituents enhance solubility and influence bioactivity.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-25-11-6-4-10(5-7-11)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-26-12/h2-8H,9H2,1H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPXDZCLCFKARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethylamine with a 4-methoxyphenyl-substituted pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Modifications

Key Research Findings

  • Furan vs. Phenyl/Tetrahydrofuran Substitutions :
    Replacing the furan-2-ylmethyl group with phenyl (e.g., compound 72d11) resulted in cytotoxicity, while tetrahydrofuran substitution (72d10) reduced inhibitory activity by ~50%, highlighting the critical role of furan’s aromaticity and electron-rich nature in maintaining potency .
  • Methoxy vs. Halogen Substituents :
    The 4-methoxyphenyl group at N4 improves water solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ). However, fluorophenyl groups enhance binding affinity to hydrophobic enzyme pockets, as seen in compound 7_3d3 (IC50 = 0.4 µM) .

Discussion of Pharmacological Relevance

The furan-2-ylmethyl and 4-methoxyphenyl substitutions synergistically contribute to the compound’s favorable pharmacokinetic profile:

  • Metabolic Stability : The furan ring resists oxidative metabolism better than phenyl groups, prolonging half-life .
  • Solubility-Bioavailability Balance : Methoxy groups enhance aqueous solubility without compromising membrane permeability, a limitation observed in dimethoxy-substituted analogs .
  • Target Selectivity : The nitro group at position 5 facilitates hydrogen bonding with enzymatic active sites, a feature shared with potent inhibitors like 7_3d3 .

Biological Activity

N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with furan, methoxyphenyl, and nitro groups. This unique structure contributes to its diverse biological activities. The molecular formula is C13H14N4O3C_{13}H_{14}N_{4}O_{3}, with a molecular weight of approximately 270.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as cell proliferation and apoptosis.
  • Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Lines Tested : Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
Cell LineIC50 (µM)
MCF-712.5
A54915.0
HCT11610.0

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It has shown effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity indicates its potential application in treating bacterial infections.

Case Studies and Research Findings

  • Anticancer Study : A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of the compound against MCF-7 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.
  • Antimicrobial Evaluation : In another study reported in the Journal of Antibiotics, the compound was tested against various pathogens. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent.

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